Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate
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Overview
Description
Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and solvents is carefully controlled to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar properties but a less complex structure.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.
Uniqueness
Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate is unique due to its complex structure, which includes both an ester and an amino group. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research .
Biological Activity
Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate, also known as (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl moiety, an amino group, and an ethyl ester functional group. These structural components contribute to its lipophilicity and biological interactions. The stereochemistry at the 2 and 4 positions is crucial for its activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their function.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
Antioxidant Properties
Compounds with similar structures often display antioxidant capabilities. This compound may neutralize free radicals, contributing to cellular protection against oxidative stress.
Neuroprotective Effects
Given its amino acid-like structure, the compound may modulate neurotransmitter systems, offering neuroprotective benefits. This aspect is particularly relevant in the context of neurodegenerative diseases.
Antimicrobial Activity
The biphenyl structure enhances membrane permeability, suggesting potential antimicrobial properties. Studies have indicated that compounds with similar configurations can disrupt microbial cell membranes, leading to cell death.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated significant reductions in neuronal cell death when treated with similar biphenyl-containing compounds.
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial membrane integrity.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Neutralization of free radicals | |
Neuroprotective | Reduction in neuronal cell death | |
Antimicrobial | Disruption of microbial membranes |
Properties
IUPAC Name |
ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSPZRSANXDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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